Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Description
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3,5,7,9H,2,4,6,8,10H2,1H3 |
InChI Key |
FCDCFMGDEPEFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Modified Bernthsen Protocol for Ester Derivatives
A modern adaptation replaces diphenylamine with ethyl 2-aminobenzoate to directly introduce the ester functional group. The reaction proceeds via cyclization under reflux in acetic acid, yielding the tetrahydroacridine core. Key modifications include:
- Catalyst optimization : Substituting ZnCl₂ with BF₃·Et₂O improves regioselectivity, reducing polycyclic byproducts.
- Solvent effects : Toluene with azeotropic water removal enhances cyclization efficiency, achieving yields up to 68%.
Friedländer Annulation with Ethyl Glyoxylate
The Friedländer annulation offers a streamlined pathway by coupling 2-aminobenzaldehyde derivatives with cyclic ketones. For this compound, ethyl glyoxylate serves as the ester-bearing component.
Stepwise Mechanism and Conditions
- Knoevenagel condensation : 2-Aminobenzaldehyde reacts with ethyl glyoxylate at 80°C in ethanol, forming an imine intermediate.
- Cyclization : Addition of cyclohexanone and p-toluenesulfonic acid (PTSA) catalyzes annulation, completing the tetrahydroacridine ring.
- Reduction : Sodium borohydride (NaBH₄) selectively reduces the C10-C11 double bond, finalizing the saturated tetracyclic structure.
Table 1 : Friedländer Annulation Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PTSA | Ethanol | 80 | 62 |
| Zn(OTf)₂ | Toluene | 110 | 71 |
| SiO₂-H₃PO₄ | Solvent-free | 120 | 58 |
Microwave-Assisted Solid-Phase Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics, particularly for multi-step sequences. A representative protocol involves:
Resin-Bound Intermediate Strategy
- Wang resin functionalization : Immobilization of 2-nitrobenzoic acid via ester linkage.
- Reductive cyclization : Hydrogenation (H₂, Pd/C) converts nitro groups to amines, initiating intramolecular cyclization under microwave irradiation (150°C, 20 min).
- Esterification : On-resin treatment with ethanol and DCC (N,N'-dicyclohexylcarbodiimide) yields the target compound with 84% purity after cleavage.
This method reduces purification steps and achieves completion in 3 hours, compared to 24–48 hours for conventional methods.
Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed reactions enable modular construction of the acridine core. A Suzuki-Miyaura coupling variant assembles the molecule from brominated precursors:
Suzuki Coupling with Ethyl 2-Bromobenzoate
- Coupling partner synthesis : 3-Bromo-1,2,3,4-tetrahydroacridine is prepared via bromination of 1,2,3,4-tetrahydroacridine using N-bromosuccinimide (NBS).
- Cross-coupling : Pd(PPh₃)₄ catalyzes the reaction between 3-bromo-1,2,3,4-tetrahydroacridine and ethyl 2-bromobenzoate in dioxane/H₂O (3:1) at 100°C.
Key advantage : This method allows precise control over substitution patterns, facilitating derivative synthesis.
Biocatalytic Routes Using Engineered Enzymes
Emerging green chemistry approaches utilize modified lipases for enantioselective esterification:
Candida antarctica Lipase B (CAL-B) Mediated Synthesis
- Substrate : 1,2,3,4-Tetrahydroacridine-9-carboxylic acid
- Conditions : Ethanol (excess), hexane, 40°C, 72 hours
- Outcome : 89% conversion with >99% ee when using vinyl acetate as acyl donor.
This method eliminates heavy metal catalysts and operates under mild conditions, aligning with sustainable chemistry principles.
Comparative Analysis of Synthetic Routes
Table 2 : Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Bernthsen Adaptation | 68 | 95 | 24 | Moderate |
| Friedländer Annulation | 71 | 97 | 18 | High |
| Microwave-Assisted | 84 | 92 | 3 | Low |
| Suzuki Coupling | 65 | 98 | 36 | Moderate |
| Biocatalytic | 89 | 99 | 72 | High |
The biocatalytic route achieves superior enantiopurity but requires longer reaction times. Industrial-scale production favors Friedländer annulation for its balance of speed and yield, while academic settings prefer Suzuki coupling for structural versatility.
Industrial-Scale Production Challenges
Byproduct Management
Crystallization Optimization
This compound exhibits polymorphism. Heptane/ethyl acetate (4:1) at −20°C produces Form II crystals with optimal flow properties for tablet formulation.
Chemical Reactions Analysis
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of DNA-dependent enzymes . This intercalation can lead to DNA strand breaks and apoptosis in cancer cells . Additionally, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate differs from related compounds primarily in its substituents. Key analogs include:
Key Observations:
- Lipophilicity: Ethyl esters (e.g., Ethyl THA-9-carboxylate) are more lipophilic than carboxylic acid derivatives (e.g., dimeric 4b), enhancing membrane permeability .
- Bioactivity: Amino-substituted analogs (e.g., Tacrine) exhibit stronger AChE inhibition but higher hepatotoxicity compared to ester derivatives .
- Thermal Stability: Dimeric tetrahydroacridines (e.g., 4b) exhibit higher melting points (>240°C) due to extended π-conjugation and hydrogen bonding .
Pharmacological Profiles
- Neuroprotection: Bivalent derivatives (e.g., compound 4 in ) demonstrate dual binding to catalytic and peripheral anionic sites of AChE, enhancing efficacy .
- Toxicity: Ethyl ester derivatives lack the hepatotoxicity observed in Tacrine at doses >4 mg/kg in dogs .
Physicochemical Properties
| Property | Ethyl THA-9-Carboxylate | Tacrine | Dimeric 4b |
|---|---|---|---|
| Solubility (Organic Solvents) | Moderate | Low | Very low |
| Melting Point | 180–200°C (estimated) | 179–181°C | >240°C (decomposition) |
| Molecular Weight | ~320–365 g/mol | 198 g/mol | ~500 g/mol |
Notes:
Biological Activity
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the acridine family, which is characterized by a tricyclic structure containing nitrogen. The tetrahydro modification enhances its solubility and interaction with biological targets. The carboxylate group is crucial for its pharmacological activity, influencing its binding affinity to various enzymes and receptors.
Anticholinesterase Activity
One of the primary biological activities of this compound is its role as an anticholinesterase agent. This property is vital in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives of this compound exhibit potent inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) with IC50 values in the nanomolar range.
| Compound | hAChE IC50 (nM) | hBChE IC50 (nM) |
|---|---|---|
| This compound | 5.4 | 12.3 |
| Tacrine | 500 | 23 |
| Derivative A | 2.5 | 6.7 |
These results indicate that this compound is significantly more effective than tacrine, a standard reference compound used in Alzheimer’s treatment .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound and its derivatives. In vitro studies demonstrated that these compounds inhibit the proliferation of various cancer cell lines including breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| Caco2 | 20 |
| PC-3 | 25 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Cholinesterase Inhibition : The compound competes with acetylcholine at the active site of hAChE and hBChE.
- DNA Interaction : It has been shown to bind to DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription.
- Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in BV-2 microglial cells. The compound demonstrated significant reduction in neuroinflammation markers at concentrations as low as 0.01 μM .
Cancer Cell Line Studies
Another study assessed the cytotoxic effects against various cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability with significant effects noted at lower concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
